2-(3,4-Bis(benzyloxy)phenyl)ethanol
Overview
Description
“2-(3,4-Bis(benzyloxy)phenyl)ethanol” is a chemical compound . It is used in various fields of research and has a CAS number of 500899-98-9 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The process includes the use of potassium carbonate in acetone at 70℃ . The reaction is indicated as completed by thin layer chromatography (TLC). The product is then filtered to remove the potassium carbonate, concentrated, and then applied to column chromatography to obtain the final product .Molecular Structure Analysis
The molecular formula of “this compound” is C22H22O3 . The molecular weight is 334.41 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 228.29 and a boiling point of 379.1°C . It is a solid at room temperature .Scientific Research Applications
Crystal Structure Analysis
2-(3,4-Bis(benzyloxy)phenyl)ethanol plays a role in the study of crystal structures. In research by Chumakov et al. (2014), the compound was involved in the analysis of the crystal structure of a uranyl ion complex, highlighting its utility in understanding complex crystal configurations (Chumakov et al., 2014).
Synthesis of Novel Compounds
This compound is also significant in synthesizing novel chemical compounds. Özçelik et al. (2012) used a derivative in the synthesis of metal-free and metallophthalocyanines, indicating its role in creating new chemical entities with potential applications in various fields (Özçelik et al., 2012).
Photocyclization Studies
In the research by Tanaka et al. (1997), this compound was part of a study on photocyclization of certain helicenes, demonstrating its application in photochemical processes (Tanaka et al., 1997).
Ultrasound-mediated Synthesis
The compound is used in ultrasound-mediated synthesis methods as shown by Shabalala et al. (2020), who reported its use in the efficient one-pot synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ols, indicating its utility in advanced synthesis techniques (Shabalala et al., 2020).
Molecular Interaction Studies
It also finds application in studying molecular interactions, such as in the research by Kumar et al. (1999), where derivatives of this compound were used to analyze molecular conformations and interactions (Kumar et al., 1999).
Dendronized Azochromophores Synthesis
The synthesis and investigation of dendronized azochromophores, as researched by Laipniece et al. (2019), utilized this compound, indicating its role in the development of complex organic molecules with specific properties (Laipniece et al., 2019).
Photochromism Studies
Takami et al. (2007) used the compound in the study of photochromism of mixed crystals, demonstrating its application in understanding light-induced color changes in certain crystal structures (Takami et al., 2007).
Gold(I)-Catalyzed Synthesis
The compound's application in gold(I)-catalyzed synthesis processes was demonstrated by Zhang and Widenhoefer (2008), where it played a role in the hydroalkoxylation of allenes, showcasing its utility in metal-catalyzed chemical reactions (Zhang & Widenhoefer, 2008).
Catalytic Oxidation Studies
In the study of catalytic oxidation of alkanes and alcohols, Sutradhar et al. (2018) utilized the compound, highlighting its importance in catalysis research (Sutradhar et al., 2018).
Enantioselective Synthesis
The compound is also used in enantioselective synthesis, as shown by Ouyang et al. (2013) in their work on synthesizing chiral intermediates for pharmaceuticals (Ouyang et al., 2013).
Biocatalytic Synthesis
Lastly, in the field of biocatalysis, Yu et al. (2018) employed this compound in the synthesis of aromatic chiral alcohols, demonstrating its relevance in biocatalytic processes (Yu et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 2-(3,4-Bis(benzyloxy)phenyl)ethanol are the benzylic hydrogens of alkyl substituents on a benzene ring . These hydrogens are activated towards free radical attack .
Mode of Action
The compound interacts with its targets through a series of reactions. The benzylic hydrogens of alkyl substituents on a benzene ring show enhanced reactivity due to the adjacent aromatic ring . This leads to SN1, SN2, and E1 reactions of benzylic halides .
Biochemical Pathways
The compound affects the oxidative degradation pathway of alkyl side-chains . This process is normally effected by hot acidic permanganate solutions .
Properties
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20/h1-12,15,23H,13-14,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDWTNPRRZVEFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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